molecular formula C9H14BrO5P B14296973 Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate CAS No. 113327-63-2

Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate

Cat. No.: B14296973
CAS No.: 113327-63-2
M. Wt: 313.08 g/mol
InChI Key: CGSHMLLGXACZQM-UHFFFAOYSA-N
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Description

Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is an organophosphorus compound that features a brominated furan ring attached to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromofuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by proton transfer and elimination of water to form the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Diethyl [(4-bromofuran-2-yl)(oxo)methyl]phosphonate.

    Reduction: Diethyl [(furan-2-yl)(hydroxy)methyl]phosphonate.

    Substitution: Diethyl [(4-substituted furan-2-yl)(hydroxy)methyl]phosphonate.

Scientific Research Applications

Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and the phosphonate group can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(4-fluorofuran-2-yl)(hydroxy)methyl]phosphonate
  • Diethyl [(4-chlorofuran-2-yl)(hydroxy)methyl]phosphonate
  • Diethyl [(4-iodofuran-2-yl)(hydroxy)methyl]phosphonate

Uniqueness

Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

CAS No.

113327-63-2

Molecular Formula

C9H14BrO5P

Molecular Weight

313.08 g/mol

IUPAC Name

(4-bromofuran-2-yl)-diethoxyphosphorylmethanol

InChI

InChI=1S/C9H14BrO5P/c1-3-14-16(12,15-4-2)9(11)8-5-7(10)6-13-8/h5-6,9,11H,3-4H2,1-2H3

InChI Key

CGSHMLLGXACZQM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CO1)Br)O)OCC

Origin of Product

United States

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